molecular formula C14H14N2O3S B1150028 N-acetyl Dapsone D4

N-acetyl Dapsone D4

Cat. No.: B1150028
M. Wt: 294.36 g/mol
InChI Key: WDOCBIHNYYQINH-USSMZTJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-acetyl dapsone-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl dapsone-d4 involves the deuteration of N-acetyl dapsoneThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of N-acetyl dapsone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and consistency of the product. The final product is usually subjected to rigorous quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

N-acetyl dapsone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-acetyl dapsone-d4 can lead to the formation of sulfone derivatives, while reduction can result in the formation of amine derivatives .

Mechanism of Action

N-acetyl dapsone-d4 exerts its effects through its stable isotope labeling, which allows for precise tracking and analysis in various studies. The molecular targets and pathways involved depend on the specific application and study being conducted. For example, in pharmacokinetic studies, the compound can be used to track the metabolism and distribution of drugs in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl dapsone-d4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. This property makes it particularly valuable in research applications where accurate measurement and analysis are crucial .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

294.36 g/mol

IUPAC Name

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]acetamide

InChI

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,6D,7D

InChI Key

WDOCBIHNYYQINH-USSMZTJJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)[2H]

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.